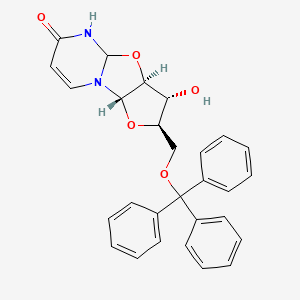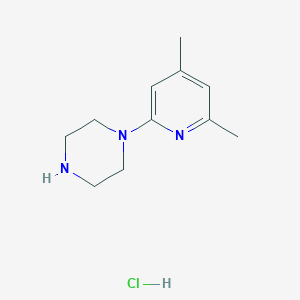
s-Triazine, 2,4-diamino-6-(2'-nitro-2-biphenylyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a nitro-substituted biphenyl group attached to a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the nitration of biphenyl to introduce a nitro group at the 2’ position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Coupling with Triazine: The nitro-substituted biphenyl is then coupled with a triazine derivative. This step often involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Amination: The final step involves the introduction of amino groups at the 2 and 4 positions of the triazine ring. This can be achieved through the reaction with ammonia or an amine under high-pressure conditions.
Industrial Production Methods
In an industrial setting, the production of 6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino-substituted biphenyl triazine.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
6-(2’-Amino-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with an amino group instead of a nitro group.
6-(2’-Chloro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo various chemical transformations, making this compound versatile for different applications.
特性
CAS番号 |
29366-82-3 |
|---|---|
分子式 |
C15H12N6O2 |
分子量 |
308.29 g/mol |
IUPAC名 |
6-[2-(2-nitrophenyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H12N6O2/c16-14-18-13(19-15(17)20-14)11-7-2-1-5-9(11)10-6-3-4-8-12(10)21(22)23/h1-8H,(H4,16,17,18,19,20) |
InChIキー |
AOGXCLFEBAMIHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])C3=NC(=NC(=N3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


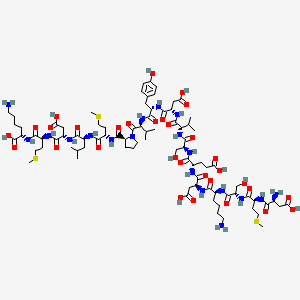
![N-(3-methoxypropyl)-5-[4-(propan-2-yloxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B13826500.png)
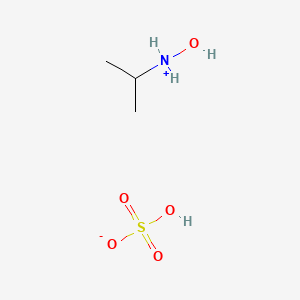
![(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13826515.png)

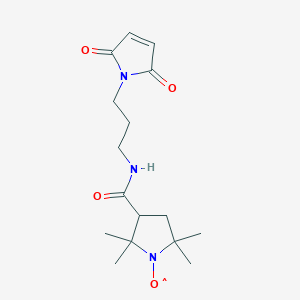

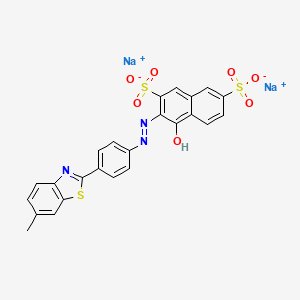
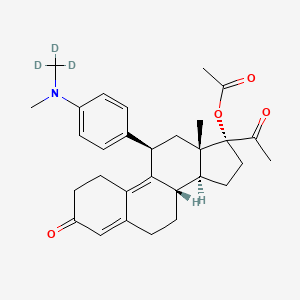
![N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B13826546.png)
